(5-methoxy-1H-indol-3-yl)(piperidino)methanethione
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Overview
Description
Mechanism of Action
The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The presence of the methoxy group and piperidino group might influence the compound’s interaction with its targets, its solubility, and its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1H-indol-3-yl)(piperidino)methanethione typically involves the reaction of 5-methoxyindole with piperidine and a thiocarbonyl compound under controlled conditions . The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated temperature control systems, and continuous monitoring to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0°C to 25°C.
Reduction: Lithium aluminum hydride; reaction temperature-78°C to 0°C.
Substitution: Various nucleophiles (amines, thiols); reaction temperature0°C to 25°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-1H-indol-3-yl)propanoic acid: Another indole derivative with similar structural features but different functional groups.
9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: A compound with an indole moiety and additional functional groups, used in different research applications.
Uniqueness
(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione is unique due to its combination of an indole ring with a piperidino and methanethione group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(5-methoxy-1H-indol-3-yl)-piperidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-18-11-5-6-14-12(9-11)13(10-16-14)15(19)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYKMZMAHCBBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=S)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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